molecular formula C18H18N2O3S B2567295 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide CAS No. 954640-74-5

2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide

Cat. No.: B2567295
CAS No.: 954640-74-5
M. Wt: 342.41
InChI Key: AQDLNKCPTSAWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylthio group and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylthio group using a thiol reagent.

    Coupling with Benzamide: The final step involves coupling the oxazolidinone intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The oxazolidinone ring is known to interact with bacterial ribosomes, inhibiting protein synthesis, which is a potential mechanism for antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)phenylacetamide
  • 2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzoic acid

Uniqueness

2-(methylthio)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzamide is unique due to the presence of both the methylthio group and the oxazolidinone ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-24-16-10-6-5-9-15(16)17(21)19-11-14-12-20(18(22)23-14)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDLNKCPTSAWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.